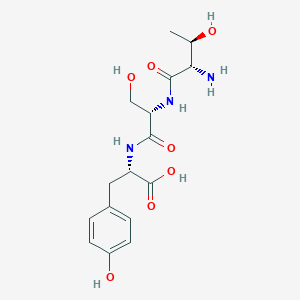
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene is a heterocyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene can be achieved through the photolysis and thermolysis of phenyl azide in acetic acid. This process involves the formation of the compound via the intermediacy of phenylnitrene or excited phenyl azide, which is then trapped by acetic acid or phenol .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, phenol, and ethanol. The conditions often involve photolysis or thermolysis to initiate the reactions .
Major Products Formed
The major products formed from these reactions include 1H-azepin-2(3H)-one, 2-methylbenzoxazole, and various acetamidophenyl derivatives .
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene involves its reactivity with various nucleophiles and electrophiles. The compound can form resonance-stabilized ions, which play a crucial role in its reactions. The molecular targets and pathways involved include interactions with acetic acid and phenol, leading to nucleophilic aromatic substitution .
Comparación Con Compuestos Similares
Similar Compounds
1-azacyclohepta-2,4,5,7-tetraene: A similar compound with a slightly different structure and reactivity.
2-Cyclohexen-1-one, 4,4,6-trimethyl-: Another compound with a similar ring structure but different functional groups.
Uniqueness
2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene is unique due to its specific arrangement of methyl groups and the presence of a nitrogen atom within the ring
Propiedades
Número CAS |
189505-02-0 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
InChI |
InChI=1S/C9H11N/c1-7-4-8(2)6-10-9(3)5-7/h4-5H,1-3H3 |
Clave InChI |
SOPXAFRAQHOSJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C=NC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
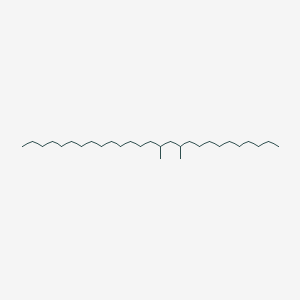
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
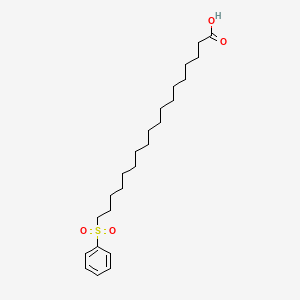
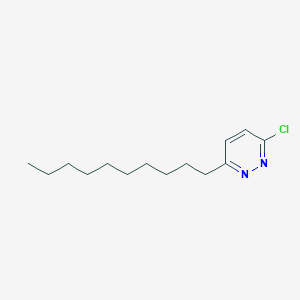

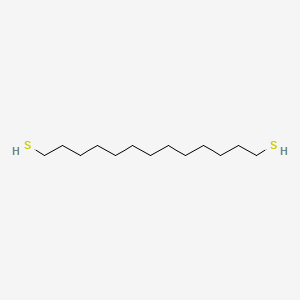
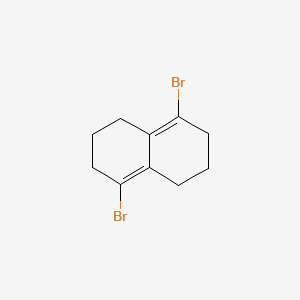

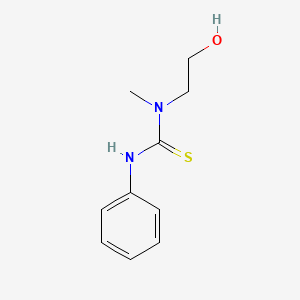
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
